molecular formula C20H14O2 B158252 2-O-Methylanigorufone CAS No. 56252-05-2

2-O-Methylanigorufone

Cat. No.: B158252
CAS No.: 56252-05-2
M. Wt: 286.3 g/mol
InChI Key: NXRGWQRQXPUQSX-UHFFFAOYSA-N
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Description

2-Methoxy-9-phenyl-1H-phenalen-1-one is an organic compound with the molecular formula C20H14O2. It belongs to the class of phenylnaphthalenes, which are compounds containing a naphthalene bound to a phenyl group

Mechanism of Action

Target of Action

2-O-Methylanigorufone, also known as 2-METHOXY-9-PHENYLPHENALEN-1-ONE or 2-methoxy-9-phenyl-1H-phenalen-1-one, is primarily targeted against fungi . It is a natural product isolated from the plant Musa acuminata .

Mode of Action

It is known to exhibit antifungal properties . It is likely that the compound interacts with specific targets in fungi, leading to their inhibition or death.

Result of Action

The primary result of the action of this compound is its antifungal effect . By inhibiting the growth of fungi, it can help control fungal infections.

Preparation Methods

The synthesis of 2-O-Methylanigorufone can be achieved through several synthetic routes. One common method involves the reaction of 9-phenyl-1H-phenalen-1-one with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Methoxy-9-phenyl-1H-phenalen-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Methoxy-9-phenyl-1H-phenalen-1-one can be compared with other similar compounds, such as:

The presence of both the methoxy and phenyl groups in 2-O-Methylanigorufone makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

2-methoxy-9-phenylphenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c1-22-17-12-15-9-5-8-14-10-11-16(13-6-3-2-4-7-13)19(18(14)15)20(17)21/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRGWQRQXPUQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC=CC=C4)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435434
Record name 1H-Phenalen-1-one, 2-methoxy-9-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methoxy-9-phenyl-1H-phenalen-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030840
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56252-05-2
Record name 2-Methoxy-9-phenyl-1H-phenalen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56252-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Phenalen-1-one, 2-methoxy-9-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-9-phenyl-1H-phenalen-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030840
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107 - 109 °C
Record name 2-Methoxy-9-phenyl-1H-phenalen-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030840
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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